molecular formula C8H10O3 B1331110 3-(Furan-2-yl)-2-methylpropanoic acid CAS No. 6969-36-4

3-(Furan-2-yl)-2-methylpropanoic acid

Cat. No.: B1331110
CAS No.: 6969-36-4
M. Wt: 154.16 g/mol
InChI Key: BAMODTDOWULALQ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-methylpropanoic acid is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoic acid moiety. This structure imparts unique chemical properties and reactivity to the compound.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. For instance, it has been suggested that the compound undergoes hydroarylation of the carbon–carbon double bond in the presence of arenes under superelectrophilic activation conditions .

Biochemical Pathways

The compound’s hydroarylation products have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus , suggesting that it may affect pathways related to microbial growth and survival.

Result of Action

Its hydroarylation products have shown good antimicrobial activity , suggesting that the compound may exert its effects by inhibiting the growth of certain microbes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Furan-2-yl)-2-methylpropanoic acid. For instance, the compound’s reactivity may be affected by the presence of certain solvents or catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with furan, which can be derived from biomass sources such as furfural.

    Alkylation: The furan ring is alkylated using appropriate alkylating agents to introduce the 2-methyl group.

    Carboxylation: The alkylated furan undergoes carboxylation to introduce the propanoic acid moiety. This can be achieved through reactions with carbon dioxide or carboxylating reagents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Products include furan carboxylic acids or furan ketones.

    Reduction: Products include furan alcohols or furan aldehydes.

    Substitution: Products vary based on the substituent introduced, such as halogenated furans or nitrofurans.

Scientific Research Applications

3-(Furan-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Furan derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    3-(Furan-2-yl)propanoic acid: Lacks the 2-methyl group, resulting in different reactivity and properties.

    2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, differing in structure and reactivity.

    Furan-2-carboxylic acid: Another furan derivative with distinct chemical properties.

Uniqueness: 3-(Furan-2-yl)-2-methylpropanoic acid is unique due to the presence of both the furan ring and the 2-methylpropanoic acid moiety, which imparts specific reactivity and potential biological activities not found in similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMODTDOWULALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290376
Record name 3-(furan-2-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-36-4
Record name NSC68346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(furan-2-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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